Valérate de bétaméthasone

Vue d'ensemble

Description

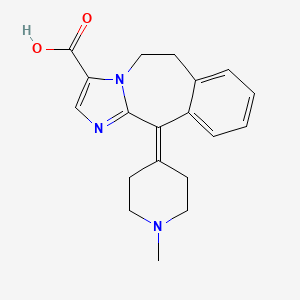

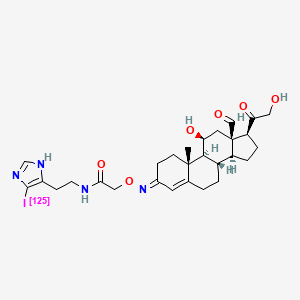

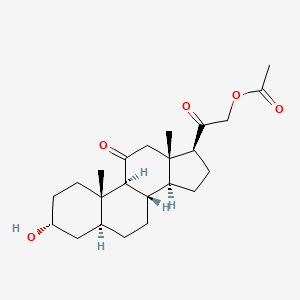

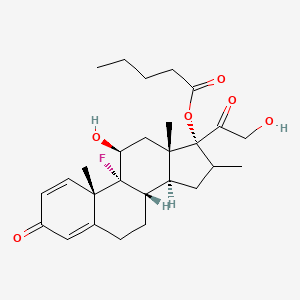

Le valérate de bétaméthasone est un ester glucocorticoïde synthétique, plus précisément l’ester 17-valérique de la bétaméthasone. Il est largement utilisé en dermatologie pour ses propriétés anti-inflammatoires et immunosuppressives. Le this compound est couramment utilisé dans le traitement de diverses affections cutanées telles que l’eczéma, le psoriasis et la dermatite en raison de son efficacité et de sa faible incidence d’effets indésirables induits par les stéroïdes par rapport à d’autres glucocorticoïdes .

Applications De Recherche Scientifique

Betamethasone valerate has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for the development and validation of chromatographic methods.

Biology: Betamethasone valerate is employed in studies investigating the mechanisms of glucocorticoid action and their effects on cellular processes.

Medicine: The compound is extensively used in clinical research to evaluate its efficacy and safety in treating inflammatory skin conditions. It is also studied for its potential use in managing other inflammatory diseases.

Industry: Betamethasone valerate is utilized in the formulation of topical pharmaceutical products, including creams, ointments, and lotions

Mécanisme D'action

Le valérate de bétaméthasone exerce ses effets par le biais de son activité glucocorticoïde. Il se lie aux récepteurs des glucocorticoïdes dans le cytoplasme, formant un complexe récepteur-ligand. Ce complexe se transloque vers le noyau, où il se lie aux éléments de réponse aux glucocorticoïdes dans l’ADN, modulant la transcription des gènes cibles. Le composé inhibe la production de cytokines et de médiateurs pro-inflammatoires, réduisant ainsi l’inflammation et les réponses immunitaires .

Composés similaires :

- Dipropionate de bétaméthasone

- Propionate de clobétasol

- Valérate d’hydrocortisone

Comparaison : Le this compound est unique en son équilibre entre la puissance et la sécurité. Comparé au dipropionate de bétaméthasone et au propionate de clobétasol, le this compound a une puissance inférieure, ce qui se traduit par un risque réduit d’effets indésirables. il est plus puissant que le valérate d’hydrocortisone, ce qui le rend plus efficace dans le traitement des affections cutanées inflammatoires modérées à sévères .

Le this compound se distingue par son profil de sécurité et son efficacité favorables, ce qui en fait un choix privilégié pour la prise en charge à long terme des affections cutanées chroniques.

Analyse Biochimique

Biochemical Properties

Betamethasone valerate is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties . It interacts with glucocorticoid receptors in the cytoplasm of sensitive cells, forming a steroid-receptor complex . This complex then enters the nucleus, where it binds to chromatin, resulting in changes in gene transcription .

Cellular Effects

Betamethasone valerate has been shown to reduce inflammation, itching, and redness in various skin conditions . It achieves this by suppressing the immune response, reducing the release of inflammatory substances like cytokines and chemokines .

Molecular Mechanism

The molecular mechanism of betamethasone valerate involves the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid .

Temporal Effects in Laboratory Settings

The effects of betamethasone valerate can change over time in laboratory settings. For instance, it has been shown that betamethasone valerate can cause temporary suppression of adrenal function . No quantifiable amounts of free betamethasone were detectable in any of the preparations, indicating that betamethasone valerate is stable over time .

Dosage Effects in Animal Models

In animal models, the effects of betamethasone valerate can vary with different dosages . For instance, in dogs, daily oral doses of 0.5, 1, or 2 mg betamethasone-17-valerate per kg body weight resulted in reduced body weight gain, leukopenia, lymphopenia, and eosinopenia, and thymic and adrenal atrophy .

Metabolic Pathways

Once absorbed through the skin, betamethasone valerate is metabolized, primarily in the liver, and then excreted by the kidneys . Some corticosteroids and their metabolites are also excreted in the bile .

Transport and Distribution

Betamethasone valerate is widely distributed to the tissues . In pregnant rats, concentrations of betamethasone valerate in maternal liver, kidneys, and adrenals and in the fetal membrane were higher than in maternal plasma .

Subcellular Localization

Betamethasone valerate, being a glucocorticoid, primarily acts within the cell nucleus. It forms a complex with the glucocorticoid receptor in the cytoplasm, which then translocates to the nucleus . Here, it binds to specific DNA sequences, leading to changes in gene transcription .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse du valérate de bétaméthasone implique l’estérification de la bétaméthasone avec l’acide valérique. La réaction se produit généralement en présence d’un catalyseur tel que l’acide sulfurique ou l’acide p-toluènesulfonique. Le mélange réactionnel est chauffé sous reflux pour faciliter le processus d’estérification. Le produit est ensuite purifié par des techniques de recristallisation ou de chromatographie .

Méthodes de production industrielle : Dans les milieux industriels, la production du this compound suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique l’utilisation de réactifs de haute pureté et de conditions de réaction contrôlées pour garantir la cohérence et la qualité du produit final. Des méthodes de purification avancées telles que la chromatographie liquide haute performance (CLHP) sont utilisées pour atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions : Le valérate de bétaméthasone subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés du this compound.

Réduction : Les réactions de réduction peuvent convertir le this compound en sa forme alcoolique correspondante.

Hydrolyse : La liaison ester dans le this compound peut être hydrolysée pour donner de la bétaméthasone et de l’acide valérique.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.

Hydrolyse : Des conditions acides ou basiques peuvent faciliter la réaction d’hydrolyse.

Principaux produits formés :

Oxydation : Dérivés du this compound.

Réduction : Alcool de bétaméthasone.

Hydrolyse : Bétaméthasone et acide valérique.

4. Applications de la recherche scientifique

Le this compound a un large éventail d’applications de recherche scientifique :

Chimie : Il est utilisé comme composé de référence en chimie analytique pour le développement et la validation de méthodes chromatographiques.

Biologie : Le this compound est utilisé dans des études portant sur les mécanismes d’action des glucocorticoïdes et leurs effets sur les processus cellulaires.

Médecine : Le composé est largement utilisé dans la recherche clinique pour évaluer son efficacité et sa sécurité dans le traitement des affections cutanées inflammatoires. Il est également étudié pour son utilisation potentielle dans la prise en charge d’autres maladies inflammatoires.

Industrie : Le this compound est utilisé dans la formulation de produits pharmaceutiques topiques, y compris des crèmes, des pommades et des lotions

Comparaison Avec Des Composés Similaires

- Betamethasone dipropionate

- Clobetasol propionate

- Hydrocortisone valerate

Comparison: Betamethasone valerate is unique in its balance of potency and safety. Compared to betamethasone dipropionate and clobetasol propionate, betamethasone valerate has a lower potency, which translates to a reduced risk of adverse effects. it is more potent than hydrocortisone valerate, making it more effective in treating moderate to severe inflammatory skin conditions .

Betamethasone valerate stands out due to its favorable safety profile and efficacy, making it a preferred choice for long-term management of chronic skin conditions.

Propriétés

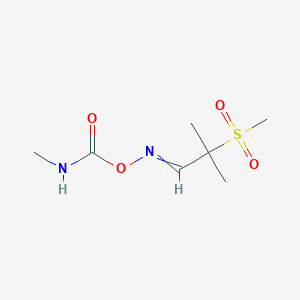

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37FO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h10-11,13,16,19-21,29,31H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,21-,24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHRLVCMMWUAJD-SUYDQAKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022673 | |

| Record name | Betamethasone valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2152-44-5 | |

| Record name | Betamethasone valerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2152-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betamethasone valerate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002152445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betamethasone valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAMETHASONE VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IFA5XM7R2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does betamethasone valerate exert its anti-inflammatory effects?

A1: Betamethasone valerate, like other corticosteroids, primarily acts by binding to intracellular glucocorticoid receptors. [] This binding leads to a cascade of downstream effects:

- Transcriptional Regulation: The drug-receptor complex translocates to the nucleus and modulates the transcription of various genes involved in inflammation. []

- Anti-inflammatory Cytokine Suppression: It suppresses the production of pro-inflammatory cytokines like IL-4 and IL-13, key players in inflammatory responses. []

- Cellular Immune Response Modulation: Betamethasone valerate inhibits the proliferation and activation of immune cells, including lymphocytes, responsible for inflammation. []

Q2: What is the molecular formula and weight of betamethasone valerate?

A2: Betamethasone valerate has the molecular formula C27H37FO6 and a molecular weight of 476.59 g/mol. []

Q3: What spectroscopic data is available for betamethasone valerate?

A3: The reference standard for betamethasone valerate exhibits specific UV and infrared spectra. [] These spectra are crucial for identification and quality control purposes.

Q4: How does the formulation of betamethasone valerate impact its stability?

A4: Betamethasone valerate can undergo degradation under certain conditions. Studies have explored the impact of different formulations on its stability.

- Cream vs. Ointment Base: Betamethasone valerate in an ointment base demonstrated significantly higher efficacy than in a fatty alcohol propylene glycol (FAPG) base, highlighting the importance of formulation. []

- Biopolymer Incorporation: Incorporation of betamethasone valerate and sodium fusidate into a biopolymer base enhanced efficacy compared to a conventional formulation, suggesting improved drug delivery and stability. []

- Photostability: Research has investigated photostabilization strategies using compounds like titanium dioxide to protect betamethasone valerate from UV-induced degradation. []

Q5: What is known about the absorption and distribution of topical betamethasone valerate?

A5: While primarily intended for topical application, betamethasone valerate can be absorbed systemically to some extent. Factors influencing absorption include:

- Skin Condition: Patients with extensive psoriasis exhibited greater systemic absorption compared to healthy individuals, highlighting the impact of skin barrier integrity. [, ]

- Vehicle and Occlusion: The vehicle used and the presence of occlusion can significantly influence the extent of absorption. [, ]

Q6: Were there any studies on the long-term effects of betamethasone valerate?

A6: One study investigated the long-term use of betamethasone valerate aerosol in children with asthma. After 11 months of treatment, substitution with a placebo led to symptom exacerbation, suggesting the efficacy of the drug in long-term management. Importantly, two children were able to discontinue therapy, indicating a low risk of dependency. [, ]

Q7: What dermatological conditions has betamethasone valerate been studied for?

A7: Research has explored the efficacy of betamethasone valerate in various dermatological conditions:

- Psoriasis: Studies demonstrate its effectiveness in treating scalp and plaque psoriasis, with comparisons to other treatments like calcipotriol and phototherapy. [, , , , , ]

- Atopic Dermatitis: Betamethasone valerate effectively reduced inflammation and improved skin barrier function in atopic dermatitis, with comparisons to tacrolimus. [, ]

- Vitiligo: While effective, betamethasone valerate showed modest results in treating vitiligo, prompting investigations into combination therapies. []

- Phimosis: Topical betamethasone valerate, alone and in combination with hyaluronidase, demonstrated significant efficacy in treating phimosis in boys. [, ]

- Other Conditions: Research also supports its use in conditions like seborrheic dermatitis, prurigo nodularis, and infected eczema. [, , ]

Q8: What analytical methods are employed for the characterization and quantification of betamethasone valerate?

A8: Several analytical techniques are crucial in betamethasone valerate research:

- High-Performance Liquid Chromatography (HPLC): This method allows for the separation, identification, and quantification of betamethasone valerate and its degradation products. [, ]

- UV Spectrophotometry: UV spectrophotometry, particularly using the absorbance ratio method, facilitates simultaneous quantification of betamethasone valerate in multi-component formulations. [, ]

- Thin-Layer Chromatography (TLC): TLC serves as a rapid and cost-effective technique for the identification and purity assessment of betamethasone valerate. []

Q9: What safety concerns are associated with betamethasone valerate?

A9: While generally safe for topical use, potential side effects associated with betamethasone valerate include:

- Skin Atrophy: Prolonged or excessive use can lead to skin thinning, highlighting the importance of appropriate treatment duration and monitoring. [, ]

- Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression: Systemic absorption, particularly with potent formulations or prolonged use, can potentially suppress the HPA axis, affecting cortisol production. [, ]

- Local Irritation: Some individuals may experience mild skin irritation, burning, or itching at the application site. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.